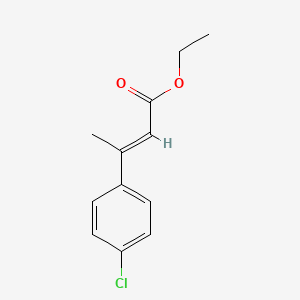

ethyl (E)-3-(4-chlorophenyl)-2-butenoate

Description

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate is an α,β-unsaturated ester characterized by a conjugated double bond in the butenoate chain, an electron-withdrawing 4-chlorophenyl substituent, and an ethyl ester group. Its (E)-stereochemistry ensures a planar molecular geometry, which may enhance interactions with biological targets or synthetic intermediates. This compound is structurally related to cinnamate derivatives but distinguished by the extended four-carbon chain and halogen substitution. Potential applications include roles as a synthetic precursor for pharmaceuticals or agrochemicals, leveraging its reactive α,β-unsaturated system .

Properties

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMPVJPERVUHJT-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(4-chlorophenyl)-2-butenoate typically involves the esterification of (E)-3-(4-chlorophenyl)-2-butenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: 4-chlorophenylacetic acid or 4-chlorophenylacetone.

Reduction: Ethyl (E)-3-(4-chlorophenyl)-2-butanol.

Substitution: Compounds with various substituents on the phenyl ring, such as methoxy or ethoxy groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate has been investigated for its potential therapeutic properties. Its structure, which includes a chlorophenyl group, suggests it may interact with biological targets relevant for drug development.

- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl moiety may enhance its biological activity by improving lipophilicity and cellular uptake .

Agricultural Chemistry

This compound has potential use as a fungicide or herbicide due to its ability to inhibit specific enzymatic pathways in plants and fungi.

- Fungicidal Properties : Research has shown that derivatives of similar compounds can act as effective fungicides against rice blast disease. This compound may share these properties, warranting further investigation into its efficacy against plant pathogens .

Material Science

The compound's unique structure allows for potential applications in the development of new materials, particularly in polymer science.

- Polymerization Studies : this compound can serve as a monomer for synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. This application is particularly relevant in creating advanced materials for industrial use .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further drug development .

Case Study 2: Agricultural Application

In agricultural trials, derivatives similar to this compound were tested for their effectiveness against fungal pathogens in rice crops. The results showed that these compounds significantly reduced disease incidence compared to untreated controls, highlighting their potential as new agricultural fungicides .

Mechanism of Action

The mechanism of action of ethyl (E)-3-(4-chlorophenyl)-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The 4-chlorophenyl group can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-chlorophenyl group significantly influences electronic and steric properties. Comparisons with analogs bearing different substituents reveal trends in reactivity and bioactivity:

Key Findings :

- Steric effects : The bulkier chlorine atom may hinder binding in sterically sensitive targets compared to fluorine or hydrogen .

Functional Group Variations

The ester group in this compound contrasts with other functionalities in related compounds:

Key Findings :

- Ester vs. Urea: Urea derivatives (e.g., T.14) exhibit pronounced biological activity (e.g., VEGFR-2 inhibition) due to hydrogen-bonding capacity, whereas esters may prioritize metabolic stability .

- Ketones: Enones like (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on demonstrate cytotoxicity, suggesting the α,β-unsaturated system is critical regardless of the functional group .

Chain Length and Double Bond Position

Ethyl 4-chlorocinnamate (3-(4-chlorophenyl)-2-propenoate) differs in chain length and double bond position:

Key Findings :

- The extended conjugation in the butenoate derivative may enhance UV absorption and stability, relevant in photochemical applications .

Stereochemical Variations

The (E)-configuration is critical for molecular geometry and bioactivity:

Key Findings :

- The (E)-isomer’s planar structure facilitates interactions with flat binding pockets in enzymes or receptors .

Biological Activity

Ethyl (E)-3-(4-chlorophenyl)-2-butenoate is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a butenoate structure with a 4-chlorophenyl substituent. Its molecular formula is , and it possesses an ester functional group that allows for various chemical reactions, such as oxidation, reduction, and substitution .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrolysis : The ester group can undergo hydrolysis to release the corresponding acid, which may participate in further biochemical reactions.

- Enzyme Interaction : The 4-chlorophenyl group can modulate the activity of specific enzymes and receptors, influencing metabolic pathways and biological responses .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation, making compounds like this compound candidates for further development in anti-inflammatory therapies .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit low toxicity towards normal cells, they can effectively induce apoptosis in cancer cell lines. For example, in vitro studies have demonstrated that related compounds can trigger cell death mechanisms in K562 leukemia cells without significantly affecting peripheral blood mononuclear cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anti-inflammatory | COX-2 inhibition | |

| Cytotoxicity | Induces apoptosis in K562 cells |

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various isoxazole derivatives, this compound was noted for its strong activity against biofilm-forming pathogens. The results indicated a reduction in biofilm formation by over 90% at certain concentrations, highlighting its potential as a therapeutic agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.